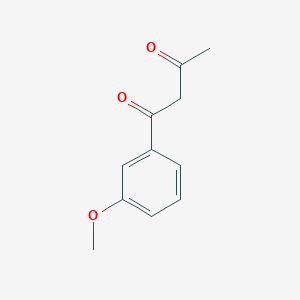

1-(3-Methoxyphenyl)butane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)6-11(13)9-4-3-5-10(7-9)14-2/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXYMKWEORLDII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558204 | |

| Record name | 1-(3-Methoxyphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-99-0 | |

| Record name | 1-(3-Methoxyphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Beta Diketone Chemistry

1-(3-Methoxyphenyl)butane-1,3-dione belongs to the family of beta-diketones, also known as 1,3-diketones. fiveable.meijpras.com A defining characteristic of these molecules is the presence of two ketone functional groups separated by a single carbon atom. fiveable.me This unique arrangement imparts distinctive chemical properties, most notably the phenomenon of keto-enol tautomerism. researchgate.netmdpi.com

Beta-diketones can exist as an equilibrium mixture of the diketo form and two enol forms. researchgate.netmdpi.com The enol form is often stabilized by a strong intramolecular hydrogen bond, forming a six-membered ring. mdpi.com The position of this equilibrium is influenced by various factors, including the nature of the substituents and the polarity of the solvent. mdpi.com The presence of the methoxyphenyl group in this compound influences its electronic properties and, consequently, its tautomeric equilibrium and reactivity. The acidic nature of the hydrogen atoms on the central carbon atom makes beta-diketones valuable precursors for the formation of enolate ions, which are key intermediates in many organic reactions. fiveable.me

The general structure of a beta-diketone and its tautomeric forms are depicted below:

Diketone form: R-CO-CH₂-CO-R'

Enol form: R-C(OH)=CH-CO-R'

The ability of beta-diketones to act as bidentate ligands and form stable complexes with a wide range of metal ions is another crucial aspect of their chemistry. researchgate.net This chelating property is fundamental to their application in various fields. researchgate.netmdpi.com

Significance in Contemporary Chemical Synthesis and Materials Science Research

Established Synthetic Pathways

Claisen Condensation Derivatives

The Claisen condensation represents a classical and widely employed method for the synthesis of β-diketones. nih.govijpras.com This reaction typically involves the condensation between a ketone and an ester in the presence of a strong base. For the synthesis of this compound, this would involve the reaction of 3'-methoxyacetophenone (B145981) with an appropriate ester, such as ethyl acetate (B1210297), in the presence of a base like sodium ethoxide. researchgate.net The process begins with the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of the alkoxy group from the ester leads to the formation of the β-diketone. libretexts.org

Variations of this method have been developed to synthesize a range of 1,3-dione derivatives. For instance, using different esters or substituted acetophenones allows for the creation of a diverse library of analogues. ijpras.comresearchgate.net The reaction conditions, including the choice of base and solvent, can be optimized to improve yields and purity of the desired product. For example, sodium hydride is another effective base for this transformation. ijpras.com A study on the synthesis of 1-phenylbutane-1,3-dione utilized sodium ethoxide with ethyl acetoacetate (B1235776) and acetophenone, followed by acidification to yield the final product. researchgate.net Similarly, the synthesis of cyclohexane-1,3-dione derivatives has been achieved through a consecutive Michael-Claisen process. organic-chemistry.org

Acid-Catalyzed Aldol (B89426) Condensation Approaches

Acid-catalyzed aldol condensation provides an alternative route to β-hydroxy ketones, which can be precursors to β-diketones. byjus.commasterorganicchemistry.com In this reaction, an enol or enolate of a ketone or aldehyde reacts with a protonated carbonyl group of another molecule. libretexts.org The initial product is a β-hydroxy carbonyl compound, which can then undergo dehydration to form an α,β-unsaturated carbonyl compound. byjus.comlibretexts.org

While not a direct route to 1,3-diones, this methodology can be adapted. For example, an acid-catalyzed aldol condensation between a ketone and an aldehyde can form a β-hydroxy ketone. acs.org Subsequent oxidation of the secondary alcohol would yield the desired 1,3-dione. A specific example demonstrated the acid-catalyzed aldol condensation of a ketone with acetaldehyde (B116499) to form a β-ketol, which then underwent elimination and hydrolysis to yield the α-diketone. acs.org The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by the enol. masterorganicchemistry.com

Acylation Reactions and Friedel-Crafts Acylations for Substituted Analogues

Acylation reactions are a fundamental tool for the synthesis of ketones and can be applied to the formation of 1,3-diones. One of the most prominent examples is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org To synthesize substituted analogues of this compound, one could start with a Friedel-Crafts acylation of an appropriate aromatic precursor.

For instance, the acylation of anisole (B1667542) with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride can produce p-methoxyacetophenone. bartleby.commdma.chscirp.org This product can then be used as a starting material in a subsequent Claisen condensation to yield the target β-diketone. The regioselectivity of the Friedel-Crafts acylation is influenced by the directing effects of the substituents on the aromatic ring. In the case of anisole, the methoxy group is an ortho-, para-director, leading primarily to the para-substituted product. scirp.orgresearchgate.net Various Lewis acids, including zinc chloride and iron(III) chloride, can also be employed as catalysts. organic-chemistry.orgmasterorganicchemistry.com Furthermore, heterogeneous catalysts like zeolites have been shown to be effective and reusable for the acylation of anisole, offering a greener alternative. scirp.orgresearchgate.net

Advanced Synthetic Strategies

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netrsc.org These methods offer powerful alternatives to traditional synthetic pathways. For the synthesis of 1,3-dione analogues, transition metal-catalyzed cross-coupling reactions can be employed to construct the carbon skeleton.

While direct synthesis of this compound via these methods is not extensively documented in the provided results, the principles can be applied. For example, transition metal-catalyzed carbonylative coupling reactions could potentially be used. These reactions involve the insertion of carbon monoxide into a carbon-metal bond followed by reaction with a suitable nucleophile. Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net Additionally, transition metal-catalyzed hydrofunctionalization of alkynes and diynes presents another avenue for constructing the necessary carbon framework. mdpi.com

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules containing multiple reactive sites, such as 1,3-diones. nih.govmdpi.com The development of selective synthetic methods allows for the precise modification of a molecule without the need for extensive protecting group strategies.

In the context of 1,3-diones, which exist in equilibrium with their enol tautomers, regioselective reactions are particularly important. nih.gov For unsymmetrical β-diketones, selective allylation has been achieved with high regioselectivity, governed by Curtin-Hammett kinetics. nih.gov This demonstrates the ability to control the reactivity of the different nucleophilic positions within the dione (B5365651) structure. Furthermore, chemo- and regioselective transformations of related 1,2,4-triketone analogs into pyrazoles and pyridazinones highlight the potential for selective reactions on polycarbonyl compounds. mdpi.com These strategies often rely on the careful choice of reagents, catalysts, and reaction conditions to favor one reaction pathway over others.

Self-Condensation of Enaminodiones for Derivatives

A notable and innovative approach for the construction of a benzene (B151609) ring involves the self-condensation of readily available enaminodiones. This method provides a transition-metal-free pathway to highly functionalized acyl-substituted phenols and catechols. The reaction proceeds via a base-promoted formal [4+2] annulation, which entails a cascade of reactions including a double Michael addition and subsequent aromatization through retro-Claisen cleavage and amine elimination. nih.govresearchgate.net

The general applicability of this methodology has been demonstrated with a variety of substituted enaminodiones. In a key study, various enaminodiones were subjected to self-condensation conditions, typically using a base such as lithium hydride (LiH) in a suitable solvent like 1,2-dimethoxyethane (B42094) (glyme) or dioxane, often in the presence of an additive like tetraethoxysilane (Si(OEt)₄). This process has been shown to be effective for a range of substrates, affording diacyl-substituted phenols in moderate to excellent yields. sci-hub.se

However, the substitution pattern on the enaminodione can significantly influence the outcome of the reaction. For instance, while numerous benzyloxy-substituted enaminodiones undergo self-condensation to yield the corresponding benzophenones in good yields, the reaction of an enaminodione bearing a 3-methoxyphenyl (B12655295) substituent did not yield the desired product. Instead, it resulted in a complex mixture of unidentified aromatic compounds. sci-hub.seacs.org This finding is particularly relevant to the synthesis of derivatives of this compound and highlights a limitation of this specific synthetic route for this substitution pattern.

Below is a table summarizing the results of the self-condensation of various enaminodiones, illustrating the scope and limitations of this synthetic method.

| Entry | Enaminodione Substituent (Ar) | Product | Yield (%) |

| 1 | Phenyl | 5-Benzoyl-2-hydroxy-1,1'-biphenyl-3-carbaldehyde | 73 |

| 2 | 4-Methylphenyl | 2-Hydroxy-5-(4-methylbenzoyl)-1,1'-biphenyl-3-carbaldehyde | 65 |

| 3 | 4-Methoxyphenyl | 2-Hydroxy-5-(4-methoxybenzoyl)-1,1'-biphenyl-3-carbaldehyde | 70 |

| 4 | 4-Chlorophenyl | 5-(4-Chlorobenzoyl)-2-hydroxy-1,1'-biphenyl-3-carbaldehyde | 58 |

| 5 | 3-Methoxyphenyl | Mixture of unidentified aromatic compounds | - |

| 6 | 2-Methoxyphenyl | 2-Hydroxy-5-(2-methoxybenzoyl)-1,1'-biphenyl-3-carbaldehyde | 29 |

Palladium-Catalyzed Cascade Reactions for Diketone-Derived Heterocycles

Palladium-catalyzed cascade reactions represent a powerful tool in organic synthesis for the construction of complex cyclic and heterocyclic systems from simple starting materials. 1,3-Diketones, including analogues of this compound, are excellent substrates for such transformations due to the reactivity of their enolate forms and the presence of multiple functional groups. These reactions often proceed with high atom economy and can generate significant molecular complexity in a single step. mdpi.com

One prominent example of such a cascade reaction is the palladium-catalyzed intramolecular diarylation of acyclic 1,3-diketones. This process can be utilized to construct sterically congested all-carbon quaternary centers, leading to the formation of diverse spiroditetralins. acs.org For instance, a 1,3-diketone bearing two aryl bromide moieties can undergo a cascade diarylation in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), a suitable ligand like 4,5-bis(di-tert-butylphosphino)-9,9-dimethylxanthene (DTBPF), and a base like potassium phosphate (B84403) (K₃PO₄). acs.org

The general transformation involves the initial formation of a palladium enolate, followed by two sequential intramolecular C-H arylation events to construct the spirocyclic core. This methodology has been successfully applied in the total synthesis of natural products like (±)-spiroaxillarone A. acs.org

While a specific application of this compound in this type of cascade reaction is not explicitly documented, its structural features make it a plausible candidate for similar palladium-catalyzed annulations. The diketone moiety can readily form an enolate, and the methoxyphenyl group could potentially participate in or influence C-H activation or other coupling processes.

The table below outlines a representative palladium-catalyzed cascade diarylation of an acyclic 1,3-diketone, illustrating the typical reaction components and outcomes.

| Starting Material | Catalyst System | Product | Yield (%) |

| 1,5-Bis(2-bromophenyl)pentane-2,4-dione | Pd(OAc)₂ (20 mol%), DTBPF (44 mol%), K₃PO₄ (2.2 equiv) | Spiro[naphthalene-1,1'-naphthalene]-4,4'(2H,2'H)-dione | 81 |

| 1-(2-Bromophenyl)-5-(2-bromo-4,5-dimethoxyphenyl)pentane-2,4-dione | Pd(OAc)₂ (20 mol%), DTBPF (44 mol%), K₃PO₄ (2.2 equiv) | 6,7-Dimethoxyspiro[naphthalene-1,1'-naphthalene]-4,4'(2H,2'H)-dione | 85 |

These palladium-catalyzed cascade reactions offer a versatile strategy for converting simple 1,3-diketones into complex, value-added heterocyclic and polycyclic structures, highlighting a potential synthetic trajectory for derivatives of this compound.

Chemical Reactivity and Transformation Studies of 1 3 Methoxyphenyl Butane 1,3 Dione

Tautomerism and Enolization Equilibria in Butane-1,3-diones

Beta-dicarbonyl compounds, such as 1-(3-methoxyphenyl)butane-1,3-dione, exist as a dynamic equilibrium between their diketo and enol tautomeric forms. masterorganicchemistry.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. masterorganicchemistry.com The equilibrium position is influenced by several factors, including the solvent, temperature, and the electronic and steric effects of substituents. researchgate.netresearchgate.net

For 1-phenylbutane-1,3-dione, a related compound, two primary enol tautomers are possible. stackexchange.comechemi.com The enol form where the double bond is in conjugation with the phenyl ring is generally predominant due to the extended delocalization of π-electrons, which imparts greater stability. stackexchange.comechemi.com Furthermore, the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen stabilizes the enol form. masterorganicchemistry.comechemi.com In the case of this compound, the methoxy (B1213986) group on the phenyl ring further influences the electron density and, consequently, the stability of the conjugated system.

The presence of two electron-withdrawing carbonyl groups increases the acidity of the α-hydrogens, facilitating enolization. echemi.com However, the formation of an allene-like structure is generally not favored as it would disrupt the stabilizing conjugation of the system. stackexchange.comechemi.com

The equilibrium between the keto and enol forms can be represented as follows:

Figure 1: Keto-enol tautomerism in this compound, showing the diketo form and the two possible enol forms.

Studies on similar 1,3-dicarbonyl compounds have shown that the enol content can be significant, and in some cases, the enol form can be the major species in solution. nih.gov The specific equilibrium constant (Keq) is sensitive to the solvent environment. researchgate.net

Nucleophilic and Electrophilic Reactivity

The dual nature of this compound allows it to act as both a nucleophile and an electrophile. The enol form is nucleophilic at the α-carbon, capable of reacting with various electrophiles. masterorganicchemistry.com This reactivity is fundamental to many of its synthetic applications.

Conversely, the carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This electrophilic character is a hallmark of ketone chemistry.

Cyclization Reactions for Heterocyclic Synthesis

The 1,3-dicarbonyl moiety is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The presence of two electrophilic centers and an acidic α-carbon allows for condensation reactions with various dinucleophiles. For instance, reactions with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. Similarly, condensation with ureas or thioureas can lead to the formation of pyrimidine (B1678525) derivatives. The specific reaction pathways and resulting heterocyclic systems depend on the nature of the reacting partner and the reaction conditions employed.

Electrochemical Radical Reactions and Carbon-Carbon Bond Formation

Electrochemical methods can be employed to generate radical species from organic molecules. cardiff.ac.uk While specific studies on the electrochemical radical reactions of this compound are not extensively detailed in the provided context, the general principles of electrochemical reactions of dicarbonyl compounds suggest potential pathways for carbon-carbon bond formation. The reduction of the dicarbonyl compound can lead to the formation of a radical anion, which can then participate in coupling reactions. researchgate.net These types of reactions are valuable for creating new carbon-carbon bonds, a fundamental transformation in organic synthesis.

Diazo Compound Formation and Subsequent Transformations

The active methylene (B1212753) group of 1,3-dicarbonyl compounds is a key site for chemical modification. One important transformation is the formation of α-diazo-β-dicarbonyl compounds. This is typically achieved through a "diazo transfer" reaction, where an enolate attacks a sulfonyl azide. wikipedia.org The resulting diazo compounds are highly versatile synthetic intermediates. wikipedia.orgrsc.org

These diazo compounds can serve as precursors to carbenes upon thermolysis or photolysis. wikipedia.org The generated carbenes can then undergo a variety of transformations, including cyclopropanation reactions with alkenes and C-H insertion reactions. wikipedia.orgethz.ch Transition metal catalysts, particularly those based on rhodium and iron, are often employed to control the reactivity and selectivity of these carbene-mediated transformations. rsc.orgresearchgate.net Diazo compounds can also act as 1,3-dipoles in cycloaddition reactions. wikipedia.orgrsc.org

The general scheme for the formation and reaction of a diazo compound derived from a 1,3-dione is as follows:

Figure 2: General scheme for the formation of a diazo compound from a 1,3-dione and a subsequent metal-catalyzed cyclopropanation reaction.

Coordination Chemistry of 1 3 Methoxyphenyl Butane 1,3 Dione As a Ligand

Ligand Design and Coordination Modes in Beta-Diketonate Complexes

1-(3-Methoxyphenyl)butane-1,3-dione is an unsymmetrical β-diketone, featuring a methyl group on one side of the dicarbonyl core and a 3-methoxyphenyl (B12655295) group on the other. This inherent asymmetry, along with the electronic influence of the methoxy (B1213986) group, makes it an interesting ligand for the design of metal complexes with specific properties.

The primary coordination mode for β-diketonate ligands like 1-(3-methoxyphenyl)butane-1,3-dionate is as a monoanionic, bidentate (O,O') ligand. However, other coordination modes are also possible, including:

Monodentate coordination: Under certain conditions, only one of the carbonyl oxygens may coordinate to the metal center.

Bridging coordination: The ligand can bridge two metal centers, with each oxygen atom coordinating to a different metal ion. This can lead to the formation of polynuclear complexes.

Tridentate coordination: In some cases, particularly with ligands bearing additional donor groups, a tridentate coordination mode can be observed. For this compound, the methoxy group is generally not positioned to participate in intramolecular coordination to the same metal center as the dicarbonyl group.

The choice of metal ion, reaction conditions, and the presence of ancillary ligands can all influence the adopted coordination mode.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the β-diketone with a suitable metal salt in the presence of a base. The base deprotonates the β-diketone to form the diketonate anion, which then coordinates to the metal ion.

Transition Metal Complexes, Including Copper(II) Complexes

Transition metal complexes of β-diketonates are widely studied due to their applications in catalysis, materials science, and as precursors for chemical vapor deposition. Copper(II) complexes, in particular, have been extensively investigated.

The synthesis of a copper(II) complex with this compound would typically proceed by reacting the ligand with a copper(II) salt, such as copper(II) chloride or copper(II) acetate (B1210297), in a suitable solvent like ethanol (B145695) or methanol. The addition of a base, such as sodium hydroxide (B78521) or an amine, facilitates the deprotonation of the ligand. The resulting complex, bis(1-(3-methoxyphenyl)butane-1,3-dionato)copper(II), would likely have a square planar or distorted octahedral geometry, depending on the potential coordination of solvent molecules or other ancillary ligands in the axial positions. acs.orgacs.org

The characterization of such a complex would involve various spectroscopic techniques. For instance, in the infrared (IR) spectrum, the coordination of the carbonyl groups to the copper(II) ion would be evidenced by a shift of the C=O and C=C stretching vibrations to lower frequencies compared to the free ligand. nih.gov Electronic absorption (UV-Vis) spectroscopy would be expected to show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions of the copper(II) ion. nih.gov

| Technique | Expected Observations for a Cu(II) Complex |

| Infrared (IR) Spectroscopy | Shift of ν(C=O) and ν(C=C) to lower wavenumbers upon coordination. |

| UV-Vis Spectroscopy | Intense ligand-based π-π* transitions in the UV region and weaker d-d transitions in the visible region. |

| Elemental Analysis | Confirmation of the metal-to-ligand stoichiometry. |

Lanthanide Complexes and Their Formation

Lanthanide complexes with β-diketonate ligands are of significant interest due to their unique photoluminescent properties, which arise from the "antenna effect". The β-diketonate ligand can absorb UV light and efficiently transfer the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. researchgate.netnih.govresearchgate.netfigshare.comacs.org

The synthesis of lanthanide complexes with this compound would typically involve the reaction of the ligand with a lanthanide(III) salt (e.g., chloride or nitrate) in the presence of a base. The resulting complexes often have the general formula [Ln(β-diketonate)₃], where Ln is the lanthanide ion. These tris-complexes are often coordinatively unsaturated and can readily form adducts with additional donor ligands, such as water, pyridine, or phenanthroline, leading to coordination numbers of 7, 8, or 9. researchgate.net

The formation of dinuclear or polynuclear lanthanide complexes is also possible, especially with bis-β-diketonate ligands where two β-diketonate units are connected by a spacer. nih.govacs.org While this compound is a monodentate ligand in this context, the possibility of forming polynuclear structures through bridging interactions cannot be entirely ruled out under specific conditions.

The characterization of these lanthanide complexes would heavily rely on luminescence spectroscopy. Upon excitation of the ligand, one would expect to observe sharp, line-like emission bands characteristic of the specific lanthanide ion. For example, europium(III) complexes typically show strong red emission, while terbium(III) complexes exhibit green luminescence.

Structural Elucidation of Metal Complexes

The definitive determination of the structure of metal complexes of this compound relies on single-crystal X-ray diffraction and is complemented by various spectroscopic techniques.

X-ray Crystallography Studies of Derived Diketonate Complexes

For a mononuclear complex like bis(1-(3-methoxyphenyl)butane-1,3-dionato)copper(II), a square-planar geometry around the copper(II) center is anticipated, with the two bidentate ligands arranged in a trans or cis configuration. The six-membered chelate rings would be nearly planar.

In the case of a tris-lanthanide complex, [Ln(1-(3-methoxyphenyl)butane-1,3-dionato)₃], the coordination geometry around the lanthanide ion would likely be a distorted square antiprism or a capped trigonal prism, depending on the ionic radius of the lanthanide and the presence of any coordinated solvent molecules. researchgate.net The methoxyphenyl groups would be oriented to minimize steric hindrance.

| Complex Type | Expected Coordination Geometry | Key Structural Features |

| [Cu(β-diketonate)₂] | Square Planar | Near-planar six-membered chelate rings. |

| [Ln(β-diketonate)₃] | Distorted Square Antiprism/Capped Trigonal Prism | Coordination numbers of 6-9, often with solvent adducts. |

Spectroscopic Signatures in Coordination Compounds

Spectroscopic techniques provide valuable information about the coordination environment of the metal ion and the electronic structure of the complex.

Infrared (IR) Spectroscopy: The IR spectrum of a metal complex of this compound would show characteristic changes compared to the free ligand. The strong band associated with the C=O stretching vibration in the free ligand (typically around 1600-1700 cm⁻¹) would shift to a lower frequency upon coordination to the metal ion, indicating a weakening of the C=O bond. New bands corresponding to the metal-oxygen (M-O) stretching vibrations would appear at lower frequencies (typically below 600 cm⁻¹). acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺ or La³⁺), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The signals for the protons and carbons in the vicinity of the metal ion would be expected to shift upon coordination. For paramagnetic complexes (e.g., with Cu²⁺ or most lanthanide ions), the NMR spectra would be more complex due to the influence of the unpaired electrons, but can still provide valuable structural insights. dntb.gov.ua

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of these complexes are typically dominated by intense intraligand π-π* transitions in the ultraviolet region. For transition metal complexes, weaker d-d transitions may be observed in the visible region, providing information about the coordination geometry. For lanthanide complexes, the focus is often on the ligand absorption that leads to sensitized emission. nih.gov

Luminescence Spectroscopy: For lanthanide complexes, luminescence spectroscopy is a key characterization technique. The excitation spectrum can confirm the role of the β-diketonate ligand as an antenna, and the emission spectrum will show the characteristic sharp emission lines of the lanthanide ion, confirming the formation of the complex and providing information about the local coordination environment of the metal ion.

Electronic and Geometric Properties of Metal Diketonates

The electronic and geometric properties of metal complexes containing this compound, a β-diketonate ligand, are dictated by the nature of the central metal ion, its oxidation state, and the coordination environment imposed by the ligand. While specific crystallographic and detailed electronic spectral data for complexes of this compound are not extensively documented in publicly accessible literature, a comprehensive understanding can be derived from the well-studied analogous metal chelates of other substituted benzoylacetonates, such as those with 4-methoxy or N,N-dimethylamino substituents.

The deprotonated 1-(3-methoxyphenyl)butane-1,3-dionate anion acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. The electronic and geometric features of the resulting metal diketonates are a product of the interplay between the metal d-orbitals and the π-system of the ligand.

Geometric Properties:

The geometry of metal diketonate complexes is highly dependent on the coordination number and the electronic configuration of the metal ion. Typically, metal ions adopt common coordination geometries that maximize stability. For instance, copper(II) complexes with related β-diketonates often exhibit a square planar geometry. A notable example is bis[1-(4-N,N-dimethylaminophenyl)-1,3-butadionato-O,O′]copper(II), which adopts a square planar structure. It is reasonable to infer that the copper(II) complex of this compound would also favor a similar four-coordinate, square planar arrangement.

For other divalent transition metals like nickel(II) and cobalt(II), octahedral geometries are more common, typically forming complexes with a 1:2 or 1:3 metal-to-ligand stoichiometry, with additional coordination sites being occupied by solvent molecules or other ancillary ligands. For example, nickel(II) complexes with N-phenethyl-iminodiacetate(2-)-like ligands have been shown to form octahedral structures. Similarly, cobalt(II) can adopt tetrahedral or octahedral geometries depending on the ligands, with octahedral being common for bidentate chelators like β-diketones. nih.govresearchgate.net

Lanthanide ions, with their larger ionic radii and higher coordination numbers (typically 8 or 9), form more complex structures. They can form tris- or tetrakis-β-diketonate complexes, often with additional coordinated solvent molecules or ancillary ligands to satisfy their coordination sphere.

The bond lengths and angles within the chelate ring are indicative of the degree of delocalization of the π-electrons. In an ideal delocalized system, the C-C and C-O bond lengths within the diketonate backbone would be intermediate between single and double bonds. X-ray crystallographic studies on analogous compounds, such as the enol form of 1-(4-nitrophenyl)butane-1,3-dione, show equivalent carbon-oxygen and carbon-carbon bond lengths in the enol ring, suggesting significant electron delocalization.

Interactive Data Table: Representative Geometric Data for Analogous Metal β-Diketonate Complexes

| Complex/Ligand | Metal Ion | Coordination Geometry | Key Bond Distances (Å) | Key Bond Angles (°) | Reference |

| Bis(benzoylacetonato)copper(II) | Cu(II) | Square Planar | Cu-O: 1.91, 1.94 | O-Cu-O (bite angle): ~90 | |

| [Ni(MOpheida)(H₂O)₃] (MOpheida = methoxy derivative) | Ni(II) | Octahedral | Ni-O(diketonate) and Ni-N(IDA) vary | Angles deviate from ideal 90 and 180 due to chelation | researchgate.net |

| Co(bpy){Ph(O)NN(O)Ph}₂₂ (bpy = bipyridine) | Co(II) | Trigonal Prismatic | Co-N and Co-O distances are typical for Co(II) | Distorted from ideal prismatic angles | csuohio.edu |

| [EuL₃]³⁺ (L = pyridinedicarboxamide derivative) | Eu(III) | Distorted Tricapped | Eu-O and Eu-N distances are consistent with ionic bonding | Complex coordination polyhedra | nih.gov |

Note: This table presents data from analogous or related complexes to provide an expected range for the properties of this compound complexes due to the lack of specific data for the title compound.

Electronic Properties:

The electronic spectra of metal diketonates are generally characterized by two types of transitions: d-d transitions and charge-transfer transitions.

d-d Transitions: These transitions occur between the d-orbitals of the metal ion, which are split in energy by the ligand field. For transition metal complexes, these bands are typically observed in the visible region of the spectrum and are relatively weak (Laporte forbidden). The energy of these transitions (Δ) is a measure of the ligand field strength. For instance, the electronic spectra of copper(II) complexes with substituted 1-phenyl-1,3-butanediones in chloroform (B151607) exhibit ligand field bands around 16,000-18,000 cm⁻¹. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the substituents on the ligand.

Charge-Transfer Transitions: These are much more intense than d-d transitions and usually occur in the ultraviolet region. They involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice-versa (Metal-to-Ligand Charge Transfer, MLCT). For β-diketonate complexes, intense π-π* transitions within the ligand itself are also prominent in the UV region. The methoxy group on the phenyl ring of this compound, being an electron-donating group, is expected to influence the energy of these charge-transfer bands.

Luminescence Properties:

Lanthanide complexes with β-diketonate ligands are well-known for their luminescent properties. nih.gov The organic ligand acts as an "antenna," absorbing UV light and transferring the energy efficiently to the central lanthanide ion, which then emits light at its characteristic wavelengths (f-f transitions). The triplet state energy of the ligand is crucial for this process; for efficient energy transfer, the triplet state energy of the ligand should be slightly higher than the resonance energy level of the lanthanide ion. The presence of the methoxy group on the phenyl ring can modulate the energy levels of the ligand and thus affect the luminescence efficiency and quantum yield of the corresponding lanthanide complexes. Studies on europium(III) and terbium(III) complexes with other β-diketones have shown that the choice of substituents on the ligand significantly impacts the luminescence properties. nih.govresearchgate.net

Interactive Data Table: Representative Electronic Spectral Data for Analogous Metal β-Diketonate Complexes

| Complex/Ligand | Metal Ion | Solvent | Absorption Maxima λ_max (nm) (Assignment) | Reference |

| Copper(II) imidazole (B134444) derivatives | Cu(II) | DMSO | Bands in the visible region attributed to d-d transitions. | researchgate.net |

| Tetrahedral Cobalt(II) Schiff base complexes | Co(II) | Various | ~550 nm (⁴A₂ → ⁴T₁(P)), ~960 nm and ~1250 nm (⁴A₂ → ⁴T₁(F)) | nih.gov |

| [Eu(β-diketonate)₃(phen)] | Eu(III) | Solid State | Intense ligand-centered absorption in UV; Characteristic sharp emission bands of Eu(III) in the visible. | nih.gov |

| [Tb(β-diketonate)₃(phen)] | Tb(III) | Solid State | Intense ligand-centered absorption in UV; Characteristic sharp emission bands of Tb(III) in the visible. | nih.gov |

Note: This table provides generalized data from analogous complexes to illustrate the expected electronic transitions. Specific λ_max values are highly dependent on the exact ligand and metal ion.

Spectroscopic and Theoretical Investigations of 1 3 Methoxyphenyl Butane 1,3 Dione

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in elucidating the molecular structure and bonding of 1-(3-methoxyphenyl)butane-1,3-dione. The compound's ability to exist in keto-enol tautomeric forms makes its spectroscopic analysis particularly insightful.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the tautomeric equilibrium of 1,3-dicarbonyl compounds. In solution, this compound can exist as a mixture of the diketo form and two possible enol forms, with the equilibrium position being influenced by factors such as the solvent and temperature. ruc.dkresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for each tautomer. For the enol form, a characteristic downfield signal for the enolic proton (typically δ 15-17 ppm) is anticipated due to strong intramolecular hydrogen bonding. The vinyl proton of the enol form would also give a distinct signal. The methylene (B1212753) protons of the diketo form would appear as a singlet, while the methyl protons would likely be observed as separate signals for the keto and enol forms.

The ¹³C NMR spectrum provides further evidence for the tautomeric equilibrium. The carbonyl carbons of the diketo form are expected to resonate at a lower field (around 200 ppm) compared to the enol form. The enolic carbons (C=C) would appear at chemical shifts intermediate between those of typical alkanes and alkenes. The presence of both sets of signals confirms the existence of the keto-enol equilibrium. ruc.dknih.gov

Expected ¹H NMR Chemical Shifts for this compound Tautomers

| Proton | Diketo Form (ppm) | Enol Form (ppm) |

| Enolic OH | - | ~16.0 |

| Methine (=CH-) | - | ~6.0 |

| Methylene (-CH2-) | ~3.8 | - |

| Aromatic (Ar-H) | ~6.9 - 7.5 | ~6.9 - 7.5 |

| Methoxy (B1213986) (Ar-OCH3) | ~3.8 | ~3.8 |

| Methyl (-CH3) | ~2.2 | ~2.1 |

Expected ¹³C NMR Chemical Shifts for this compound Tautomers

| Carbon | Diketo Form (ppm) | Enol Form (ppm) |

| Carbonyl (C=O) | ~202, ~195 | ~185, ~195 |

| Enolic (C=C) | - | ~100, ~180 |

| Methylene (-CH2-) | ~50 | - |

| Aromatic (Ar-C) | ~113 - 160 | ~113 - 160 |

| Methoxy (Ar-OCH3) | ~55 | ~55 |

| Methyl (-CH3) | ~25 | ~24 |

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would confirm the compound's molecular weight of 192.21 g/mol . nih.gov

Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 193.08592 |

| [M+Na]⁺ | 215.06786 |

| [M-H]⁻ | 191.07136 |

| [M+NH₄]⁺ | 210.11246 |

| [M+K]⁺ | 231.04180 |

Data sourced from predicted values for the isomeric 1-(4-methoxyphenyl)butane-1,3-dione (B1593905). uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and distinguishing between the keto and enol tautomers.

The diketo form is characterized by two distinct carbonyl (C=O) stretching vibrations in the region of 1700-1740 cm⁻¹. In contrast, the enol form, stabilized by intramolecular hydrogen bonding, exhibits a broad O-H stretching band at lower frequencies (around 2500-3200 cm⁻¹) and a conjugated C=O stretching band at a lower wavenumber (approximately 1600-1640 cm⁻¹) compared to the diketone. The C=C stretching vibration of the enol ring also appears in the 1540-1580 cm⁻¹ region. The presence of bands corresponding to both tautomers in the IR spectrum provides direct evidence of the keto-enol equilibrium.

Expected IR Absorption Bands for this compound

| Functional Group | Tautomer | Wavenumber (cm⁻¹) |

| O-H stretch (intramolecular H-bond) | Enol | ~2500-3200 (broad) |

| C-H stretch (aromatic) | Both | ~3000-3100 |

| C-H stretch (aliphatic) | Both | ~2850-3000 |

| C=O stretch | Diketo | ~1720, ~1700 |

| C=O stretch (conjugated) | Enol | ~1610 |

| C=C stretch (enol ring) | Enol | ~1580 |

| C=C stretch (aromatic) | Both | ~1450-1600 |

| C-O stretch (methoxy) | Both | ~1250, ~1040 |

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a theoretical framework to understand the electronic properties and reactivity of this compound at the molecular level.

Electronic Structure Calculations

Electronic structure calculations, often employing Density Functional Theory (DFT), are used to model the geometry, electronic distribution, and spectroscopic properties of the different tautomers of this compound. researchgate.net These calculations can predict bond lengths, bond angles, and charge distributions, offering insights into the molecule's reactivity and intermolecular interactions. The presence of the electron-donating methoxy group at the meta position on the phenyl ring influences the electron density distribution within the aromatic ring and the adjacent carbonyl group, which in turn affects the stability of the tautomers.

Tautomeric Preference and Energetics

Quantum mechanical studies are crucial for determining the relative stabilities of the keto and enol tautomers. orientjchem.org By calculating the total electronic energies of the optimized geometries of each tautomer, the thermodynamically preferred form can be identified. For most β-dicarbonyls, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, making it the predominant tautomer in non-polar solvents. researchgate.net Computational studies on related systems have shown that the energy difference between the tautomers can be quantified, providing a theoretical basis for the experimentally observed equilibrium. ruc.dknih.gov The calculations can also model the transition state for the interconversion between the tautomers, providing information on the energy barrier for this process.

Reaction Mechanism Modeling and Pathway Elucidation

The reactivity of β-diketones like this compound is intrinsically linked to the keto-enol tautomerism, a phenomenon that has been the subject of extensive theoretical and experimental study. researchgate.netmdpi.comresearchgate.net This equilibrium between the diketo and enol forms is crucial as it dictates the nucleophilic and electrophilic character of the molecule, thereby influencing its reaction pathways.

Computational studies on analogous β-diketones, often employing Density Functional Theory (DFT), have shown that the stability of the tautomers is influenced by electronic and steric effects of the substituents, as well as by the solvent environment. researchgate.netorientjchem.org For this compound, the presence of the methoxy group on the phenyl ring is expected to influence the electronic distribution within the molecule. The methoxy group, being an electron-donating group, can affect the acidity of the methylene protons and the stability of the corresponding enolate. nih.govnih.gov In non-polar solvents, the enol form is generally favored due to the formation of a stable intramolecular hydrogen bond. In polar solvents, the diketo form may be more stabilized through intermolecular hydrogen bonding with the solvent molecules. mdpi.com

One of the fundamental reactions for the formation of this compound is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of the title compound, this would typically involve the reaction of 3-methoxyacetophenone with an acetate (B1210297) source, such as ethyl acetate. The generally accepted mechanism proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of the ethoxide group leads to the formation of the β-diketone.

Theoretical modeling of such reactions for similar systems helps in elucidating the transition states and intermediates, providing insights into the reaction kinetics and thermodynamics. For instance, computational studies can predict the activation energies for the different steps of the reaction, helping to identify the rate-determining step.

Furthermore, the enzymatic cleavage of C-C bonds in β-diketones has been a subject of mechanistic investigation. nih.gov While specific studies on this compound are not prevalent, the general mechanisms elucidated for other β-diketones, which can involve hydrolases or dioxygenases, provide a framework for understanding its potential biochemical transformations. nih.gov These enzymatic reactions often proceed via the formation of a metal-chelated enolate intermediate. nih.gov

Table 1: Theoretical Data on Keto-Enol Tautomerism of a Model β-Diketone (Acetylacetone) in Different Solvents

| Solvent | Dielectric Constant | Keto Form (%) | Enol Form (%) |

| Gas Phase | 1 | 10 | 90 |

| Cyclohexane | 2.02 | 15 | 85 |

| Chloroform (B151607) | 4.81 | 30 | 70 |

| Water | 80.1 | 80 | 20 |

Note: This table presents illustrative data for acetylacetone (B45752) to demonstrate the solvent effect on keto-enol equilibrium, as specific data for this compound is not available. The trend is generally applicable to other β-diketones.

Photophysical Properties and Luminescence Studies of Diketonate Systems

The photophysical properties of β-diketones and their metal complexes, particularly those containing aromatic moieties, are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govresearchgate.net The aromatic ring and the diketonate functionality constitute a conjugated π-system that governs the absorption and emission characteristics.

The absorption spectra of aromatic β-diketones like this compound in the ultraviolet-visible region are typically characterized by intense bands corresponding to π-π* electronic transitions within the conjugated system. mdpi.com The position of the absorption maximum is sensitive to the nature of the aromatic substituent and the solvent polarity. The presence of an electron-donating methoxy group on the phenyl ring is known to enhance fluorescence quantum yields in related aromatic difluoroboron β-diketonate complexes. nih.govnih.gov

Upon complexation with metal ions, particularly lanthanides (Ln³⁺), the photophysical properties of β-diketones can be significantly altered. nih.govrsc.orgrsc.org In these diketonate systems, the β-diketone acts as an "antenna" ligand. It absorbs incident light and efficiently transfers the excitation energy to the central metal ion, which then emits light through its characteristic f-f transitions. This process, known as the antenna effect or sensitized luminescence, is crucial for the application of lanthanide complexes in lighting and bio-imaging.

Studies on europium(III) and terbium(III) complexes with various β-diketonate ligands have demonstrated that the luminescence intensity and quantum yield are highly dependent on the ligand structure and the coordination environment of the metal ion. acs.org The replacement of coordinated water molecules with other neutral ligands can lead to a significant enhancement of luminescence by reducing non-radiative decay pathways. acs.org

Table 2: Representative Photophysical Data for Aromatic β-Diketonate Complexes

| Complex Type | Ligand | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| Difluoroboron Diketonate | Dibenzoylmethane | ~390 | ~450 | > 80 |

| Europium(III) Diketonate | Thenoyltrifluoroacetonate | ~340 | ~612 (Eu³⁺ emission) | 30-70 |

| Terbium(III) Diketonate | Dibenzoylmethane | ~350 | ~545 (Tb³⁺ emission) | 40-80 |

Note: This table provides typical photophysical data for well-studied aromatic β-diketonate complexes to illustrate the general properties. Specific data for complexes of this compound may vary.

Catalytic Applications of 1 3 Methoxyphenyl Butane 1,3 Dione Derivatives and Complexes

Metal-Catalyzed Organic Transformations Utilizing Diketone Ligands

The ability of β-diketones to form stable complexes with a wide range of metal ions is a cornerstone of their application in catalysis. These metal-diketonate complexes can act as catalysts for numerous organic reactions. While specific examples involving 1-(3-Methoxyphenyl)butane-1,3-dione are not readily found, the behavior of analogous compounds provides a framework for its potential applications.

For instance, copper(II) complexes with β-diketone ligands are known to catalyze various reactions. It is plausible that a copper(II) complex of this compound could catalyze reactions such as:

Carbon-Carbon Bond Forming Reactions: Including Michael additions and Friedel-Crafts alkylations. The electronic properties conferred by the 3-methoxyphenyl (B12655295) group could influence the Lewis acidity of the metal center and, consequently, the catalytic activity and selectivity.

Oxidation Reactions: Metal complexes of β-diketones can act as oxidation catalysts. The specific substrate scope and efficiency would depend on the coordinated metal and the reaction conditions.

Further research is required to synthesize and characterize metal complexes of this compound and to evaluate their catalytic efficacy in these and other transformations.

Organocatalysis Utilizing Beta-Diketone Scaffolds

The acidic nature of the methylene (B1212753) protons in β-diketones makes them suitable precursors for the generation of enolates and other reactive intermediates in organocatalytic reactions. These intermediates can participate in a variety of transformations, including aldol (B89426) and Michael reactions.

While there is extensive research on the use of compounds like indane-1,3-dione in organocatalysis, specific studies employing this compound as an organocatalyst or a precursor to one are not currently available. The electronic influence of the 3-methoxyphenyl substituent could potentially be harnessed to modulate the reactivity and selectivity of organocatalytic systems derived from this scaffold.

Asymmetric Catalysis Potential in Stereoselective Synthesis

The development of chiral catalysts for stereoselective synthesis is a major focus of modern organic chemistry. Chiral β-diketone ligands can be synthesized and subsequently coordinated to metal centers to create chiral Lewis acid catalysts. These catalysts can then be employed in a variety of asymmetric transformations.

The synthesis of chiral derivatives of this compound could open avenues for its use in asymmetric catalysis. For example, introducing a chiral center into the backbone of the diketone or attaching a chiral auxiliary could lead to the formation of enantioselective catalysts. Such catalysts could potentially be used in:

Asymmetric Michael Additions: The addition of nucleophiles to α,β-unsaturated compounds.

Asymmetric Aldol Reactions: The stereoselective formation of β-hydroxy ketones.

Asymmetric Hydrogenations: The enantioselective reduction of prochiral substrates.

However, without experimental data on the synthesis and application of chiral catalysts derived from this compound, its potential in asymmetric catalysis remains speculative.

Applications in Advanced Materials Science

Precursors for Luminescent Materials and OLED Components

The β-diketone structure of 1-(3-Methoxyphenyl)butane-1,3-dione makes it an excellent chelating ligand for metal ions, particularly lanthanides like europium (Eu³⁺). When complexed with such ions, the organic ligand can act as an "antenna," absorbing light energy and transferring it to the metal center, which then emits light at its characteristic wavelength. This property is the foundation for its use in luminescent materials and as a component in Organic Light-Emitting Diodes (OLEDs).

Research into europium(III) complexes with various β-diketone ligands has demonstrated their potential for producing bright red light, a crucial color for full-color displays. For instance, a study on europium(III) complexes with a fluorinated β-diketone, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-1,3-hexanedione, and triphenylphosphine (B44618) oxide as a co-ligand, resulted in a high photoluminescence quantum yield of up to 66%. nih.gov This complex was successfully used as the emitting component in a multi-layered OLED, showcasing the viability of such materials in electroluminescent devices. nih.gov

While specific quantum yield data for complexes of this compound are not extensively documented in publicly available research, the principles of ligand design for luminescent materials provide valuable insights. The photophysical properties of europium(III) β-diketonate complexes are significantly influenced by the structure of the ligand. mdpi.com For example, the introduction of different ancillary ligands to europium(III) complexes with 1,3-[bis(4-methoxyphenyl)]propane-1,3-dionato has been shown to produce white luminescence due to the integration of blue, green, and red emissions. documentsdelivered.com This highlights the tunability of the emission color by modifying the coordination sphere of the europium ion.

The following table summarizes the photoluminescent properties of some representative europium(III) β-diketonate complexes, illustrating the range of quantum yields that can be achieved with different ligand systems.

| Ligand System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Reference |

| Eu(hth)₃(tppo)₂ | 345 | 612 | 66 | nih.gov |

| Eu(TTA)₃L | 390 | 613 | 3.55 | mdpi.com |

| Eu(HBMPD)₃(biq) | Not Specified | Orange-Red Region | High | documentsdelivered.com |

Components in Thin Films and Functional Coatings

The ability to form stable metal complexes also allows this compound to be used in the fabrication of thin films and functional coatings. These films can possess a range of properties, from luminescence to protective barriers, depending on the chosen metal and deposition technique.

Metal-organic frameworks (MOFs), which are crystalline materials formed by the coordination of metal ions or clusters with organic ligands, represent a significant area of application. While specific MOFs based on this compound are not widely reported, the structural principles are well-established. For example, indium-based MOFs have been synthesized with unique three-way rod-shaped secondary building units, demonstrating high methane (B114726) and hydrogen storage capacities. rsc.org The versatility of β-diketone ligands in forming such frameworks suggests the potential for creating novel materials with tailored porosity and functionality using this compound.

The deposition of these materials as thin films is crucial for their integration into devices. Techniques such as vacuum thermal deposition are commonly used to create the layered structures found in OLEDs. nih.gov In this process, the organic materials, including the emissive layer containing the europium complex, are heated in a vacuum and deposited onto a substrate. The quality and uniformity of these films are critical for device performance.

Building Blocks for Self-Assembled Supramolecular Structures

The directional and specific interactions of the β-diketone moiety with metal centers make this compound a valuable building block for the construction of self-assembled supramolecular structures. These are complex, well-defined architectures formed through non-covalent interactions.

Research has shown that bis(β-diketone) ligands can self-assemble with divalent copper ions to form nano-sized, neutral metal-organic macrocycles. nih.gov These structures hold promise for applications in encapsulation and host-guest chemistry. The formation of these architectures is driven by the coordination of the β-diketone groups to the metal ions, leading to predictable and well-ordered assemblies.

Furthermore, lanthanide complexes themselves can be designed to form specific supramolecular structures. For instance, the synthesis of europium(III) and terbium(III)-glutarate coordination polymers has resulted in one-dimensional chains with interesting photoluminescent properties and the ability to sense metal ions and nitroaromatic compounds. researchgate.net The crystal structures of these materials are consolidated by hydrogen bonding and other non-covalent interactions. The synthesis of a europium(III) coordination compound with thiopheneacrylic acid has also been shown to form a supramolecular structure through O—H⋯O and C—H⋯π hydrogen-bonding interactions. nih.gov

Mechanistic Studies of Biological Activities of 1 3 Methoxyphenyl Butane 1,3 Dione Analogues in Vitro

Antimicrobial Activity Investigations (In Vitro Models)

The antimicrobial effects of 1,3-dicarbonyl compounds have been evaluated against a range of pathogenic and spoilage microorganisms. The general antibacterial action of dicarbonyl compounds is thought to stem from their high reactivity with nucleophilic residues in essential bacterial biomolecules.

Inhibition Mechanisms against Gram-Positive Bacteria

In vitro assays have demonstrated that certain dicarbonyl compounds exhibit greater efficacy against Gram-positive bacteria compared to Gram-negative strains. The proposed mechanism involves the interaction of the dicarbonyl group with cellular components. For instance, studies on 5,8-dihydroxy-1,4-naphthoquinone, a dicarbonyl compound, have indicated that its antibacterial effect against Staphylococcus aureus and Staphylococcus epidermidis involves membrane damage and disruption of membrane integrity. This can lead to the leakage of intracellular contents and ultimately cell death. Furthermore, these compounds can interfere with bacterial metabolism by inhibiting respiratory chain enzymes.

Inhibition Mechanisms against Gram-Negative Bacteria

While generally less susceptible, Gram-negative bacteria are also affected by dicarbonyl compounds. The primary barrier in Gram-negative bacteria is their outer membrane, which can limit the entry of antimicrobial agents. However, dicarbonyl compounds that can penetrate this barrier are thought to exert their effects through similar mechanisms as in Gram-positive bacteria, including disruption of the cell membrane and interaction with intracellular targets. The anionic and hydrophilic nature of some related compounds may also facilitate interactions with the bacterial membrane.

Antifungal Activity Studies (In Vitro)

Analogous dicarbonyl compounds have demonstrated notable antifungal activity in in vitro settings. For example, 5,8-dihydroxy-1,4-naphthoquinone was found to be effective against Candida albicans. The mechanism of action appears to be multifaceted, involving significant membrane damage, disruption of membrane integrity, DNA leakage and damage, and inhibition of the respiratory chain. Another study on saponins containing dicarbonyl-like structures showed that they could destroy the cell membrane of Candida albicans and inhibit hyphal formation, a key virulence factor.

Enzyme Inhibition Studies (In Vitro)

Derivatives of 1,3-dione have been investigated as inhibitors of various enzymes in vitro. A notable example is the study of indane-1,3-dione derivatives, which have shown potential as selective inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.

| Compound Class | Target Enzyme | IC50 Values (µM) | Reference |

| Indane-1,3-dione derivatives | α-glucosidase | 0.76 - 2.80 |

These findings suggest that the 1,3-dione scaffold can be a valuable pharmacophore for designing enzyme inhibitors. The inhibitory action is believed to occur through the interaction of the dicarbonyl moiety with the active site of the enzyme, preventing the binding of the natural substrate.

Molecular Interactions with Biological Targets (In Vitro)

Molecular docking studies have provided insights into the potential interactions between 1,3-dione analogues and their biological targets at the molecular level. These computational models help to visualize the binding modes and identify key interactions that contribute to the observed biological activity.

For instance, in silico studies of indane-1,3-dione derivatives as α-glucosidase inhibitors have shown that these compounds can fit into the active site of the enzyme and form various types of interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues. The ability of a ligand to form stable, specific interactions with its target protein is a cornerstone of its inhibitory potential. These interactions can include hydrogen bonding, pi-pi stacking, and salt bridges, which collectively stabilize the ligand-protein complex.

The following table summarizes some of the observed molecular interactions for analogous compounds from in silico studies.

| Compound Class | Biological Target | Key Molecular Interactions | Reference |

| Indane-1,3-dione derivatives | α-glucosidase | Hydrogen bonding, hydrophobic interactions |

These theoretical studies, while not a direct measure of in vitro interaction, provide a valuable framework for understanding the structure-activity relationships of these compounds and for the rational design of more potent and selective inhibitors.

Future Directions and Emerging Research Areas

Pioneering Novel Synthetic Routes and Advanced Functionalization

The development of innovative and efficient synthetic methods for 1-(3-Methoxyphenyl)butane-1,3-dione and its derivatives is a primary focus of future research. Traditional methods for synthesizing β-diketones, such as the Claisen condensation, often involve harsh reaction conditions and can result in the formation of unwanted byproducts. cymitquimica.comcymitquimica.com Consequently, researchers are exploring greener and more atom-economical alternatives.

One promising approach is the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. This technique offers a more sustainable and efficient route to this compound.

Furthermore, advanced functionalization strategies are being investigated to modify the core structure of this compound, thereby tuning its chemical and physical properties. The presence of the reactive methylene (B1212753) group between the two carbonyls provides an ideal site for various chemical transformations. Researchers are exploring C-H functionalization techniques to introduce new substituents at this position, as well as at the aromatic ring. These modifications can lead to the creation of a diverse library of derivatives with tailored functionalities for specific applications.

A key area of functionalization involves the use of this compound as a versatile building block for the synthesis of heterocyclic compounds. Its reaction with hydrazines, for instance, provides a direct route to pyrazole (B372694) derivatives, a class of compounds with significant pharmacological and materials science applications. Similarly, condensation with hydroxylamine (B1172632) can yield isoxazoles, while reactions with amidines can produce pyrimidines. These synthetic pathways open up a vast chemical space for the design and creation of novel molecules with unique properties.

Exploration of Next-Generation Catalytic Systems

The development of highly efficient and selective catalytic systems is paramount for the sustainable synthesis and functionalization of this compound. Future research will focus on the design of novel catalysts that can operate under mild conditions with high turnover numbers and excellent product selectivity.

Transition metal catalysis is a particularly active area of investigation. Catalysts based on metals such as palladium, rhodium, and copper have shown great promise in mediating a variety of transformations involving β-dicarbonyl compounds. For example, rhodium-catalyzed C-H functionalization can be used to introduce aryl groups into the structure of this compound. Researchers are also exploring the use of more abundant and less toxic metals to develop more sustainable catalytic processes.

In addition to metal-based catalysts, organocatalysis has emerged as a powerful tool in organic synthesis. Small organic molecules can be used to catalyze a wide range of reactions with high enantioselectivity. The application of organocatalysts to the synthesis and functionalization of this compound is a promising area for future exploration.

Furthermore, the use of ionic liquids as both solvents and catalysts is gaining traction. These "green" solvents can enhance reaction rates and facilitate catalyst recycling, contributing to more environmentally friendly synthetic processes. The investigation of ionic liquid-based systems for reactions involving this compound could lead to significant improvements in sustainability and efficiency.

Design and Synthesis of New Functional Materials with Tunable Properties

The unique structural features of this compound make it an excellent candidate for the development of new functional materials with tunable properties. The β-diketone moiety can act as a versatile ligand for metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. By carefully selecting the metal ion and modifying the structure of the this compound ligand, it is possible to fine-tune the properties of the resulting materials.

Another exciting area of research is the use of this compound derivatives as building blocks for the synthesis of liquid crystals. The introduction of appropriate mesogenic groups onto the core structure can lead to the formation of materials with self-organizing properties, which are essential for applications in displays and other optoelectronic devices.

Furthermore, the incorporation of this compound into polymer backbones can lead to the development of new materials with enhanced thermal and mechanical properties. The β-diketone unit can also be used to introduce specific functionalities into the polymer, such as the ability to chelate metal ions or participate in specific chemical reactions.

The synthesis of heterocyclic compounds from this compound, as mentioned earlier, is also a key strategy for creating new functional materials. Pyrazoles, isoxazoles, and pyrimidines derived from this compound can exhibit a range of interesting photophysical and electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.

Elucidation of Broader Biological Pathways and Target Engagement (In Vitro)

While the primary focus of current research is on the chemical applications of this compound, there is a growing interest in exploring its potential biological activities. The structural similarity of β-diketones to a variety of biologically active natural products suggests that this compound and its derivatives may interact with specific biological targets.

Future in vitro studies will aim to elucidate the broader biological pathways that may be modulated by this compound. High-throughput screening assays can be employed to assess its activity against a wide range of enzymes, receptors, and other cellular targets. This will help to identify potential therapeutic applications for this class of compounds.

A key area of investigation will be the potential of this compound derivatives to act as enzyme inhibitors. The β-diketone moiety is known to chelate metal ions, which are often found in the active sites of metalloenzymes. This suggests that these compounds could be designed to target specific enzymes involved in disease processes.

Furthermore, researchers will explore the potential of these compounds to modulate protein-protein interactions, which play a crucial role in many cellular processes. The ability to disrupt these interactions with small molecules could provide a powerful new approach to drug discovery.

Q & A

Q. What are the standard synthetic routes for 1-(3-Methoxyphenyl)butane-1,3-dione, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of a substituted acetophenone precursor. For example, 1-(4-hydroxy-3-methoxyphenyl)ethanone is treated with allyl bromide in dry acetone using anhydrous K₂CO₃ as a base under reflux. Key variables include:

- Reagent stoichiometry : Excess allyl bromide (1.1 equiv) improves yield .

- Solvent choice : Dry acetone enhances nucleophilic substitution efficiency.

- Purification : Column chromatography or recrystallization (e.g., from methanol) ensures >95% purity .

Yield optimization (up to 73%) requires precise control of reaction time (3–5 hours) and temperature (reflux at 56°C) .

Q. How is this compound characterized spectroscopically?

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Antioxidant activity : DPPH radical scavenging assays to assess ROS inhibition .

Advanced Research Questions

Q. How does fluorination at the β-diketone moiety affect its physicochemical and biological properties?

- Electron-withdrawing effects : Fluorine substitution (e.g., 4,4,4-trifluoro derivatives) increases electrophilicity, enhancing reactivity in Michael additions .

- Bioactivity modulation : Trifluoromethyl groups improve metabolic stability and membrane permeability, as seen in antiproliferative analogs (IC₅₀ < 10 µM in some cancer models) .

- Structural validation : X-ray crystallography confirms planar β-diketone geometry, critical for metal-chelation studies (e.g., with Cu²⁺ for catalytic applications) .

Q. What strategies resolve tautomeric ambiguity in NMR analysis?

- Variable-temperature NMR : Cooling to –40°C slows tautomer interconversion, resolving split signals (e.g., δ 2.16 vs. 2.28 for methyl groups) .

- Deuterium exchange : Enol protons (δ ~16.25) disappear upon D₂O addition, confirming tautomeric equilibrium .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomer populations .

Q. How can regioselective functionalization be achieved in derivatives?

- Electrophilic aromatic substitution : Nitration at the 4-position using KNO₃ in H₂SO₄ yields 1-(4-methoxy-3-nitrophenyl) derivatives (85% yield) .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the phenyl ring (Pd(PPh₃)₄ catalyst, 80°C) .

- Allylation vs. propargylation : Steric effects of the methoxy group direct alkylation to the para position .

Q. What are the challenges in crystallizing this compound derivatives?

- Polymorphism : Slow evaporation from methanol/ethanol mixtures yields stable monoclinic crystals (space group P2₁/c) .

- Hydrogen bonding : Enol-OH forms intramolecular H-bonds with ketone oxygen, reducing solubility. Additives like DMF disrupt H-bonding to improve crystal growth .

Q. How is its metal-chelating capacity exploited in coordination chemistry?

- Ligand design : The β-diketone moiety binds transition metals (e.g., Fe³⁺, Co²⁺) to form octahedral complexes, characterized by UV-Vis (λₐᵦₛ ~450 nm) and ESR .

- Catalytic applications : Cu(II) complexes catalyze asymmetric aldol reactions with >80% enantiomeric excess .

Methodological Notes

- Safety : Handle with nitrile gloves (H315/H319 hazards) in fume hoods; avoid inhalation of crystalline dust .

- Data contradictions : Discrepancies in melting points (e.g., 51–52°C vs. 109–110°C) arise from polymorphic forms or purification methods .

- Advanced tools : LC-MS (ESI+) confirms molecular ions ([M+H]⁺ at m/z 235.1) and detects impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.